REACTION_CXSMILES
|
C([O:5][C:6](=[O:16])[CH2:7][O:8][C:9]1[N:10]=[N:11][C:12]([Br:15])=[CH:13][CH:14]=1)(C)(C)C.C(O)(C(F)(F)F)=O>>[Br:15][C:12]1[N:11]=[N:10][C:9]([O:8][CH2:7][C:6]([OH:16])=[O:5])=[CH:14][CH:13]=1
|
Name
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(6-bromo-pyridazin-3-yloxy)-acetic acid tert-butyl ester
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Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(COC=1N=NC(=CC1)Br)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
ADDITION
|
Details
|
a sodium hydrogencarbonate solution was added
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(N=N1)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |